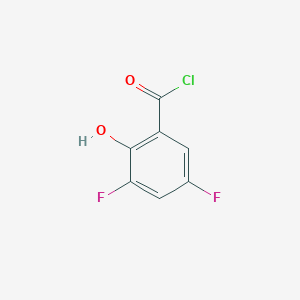

3,5-Difluoro-2-hydroxybenzoyl chloride

Beschreibung

3,5-Difluoro-2-hydroxybenzoyl chloride is a benzoyl chloride derivative featuring fluorine atoms at the 3- and 5-positions and a hydroxyl group at the 2-position of the aromatic ring. This compound serves as a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The hydroxyl group introduces polarity and hydrogen-bonding capability, distinguishing it from non-hydroxylated analogs.

Eigenschaften

CAS-Nummer |

1706461-06-4 |

|---|---|

Molekularformel |

C7H3ClF2O2 |

Molekulargewicht |

192.55 g/mol |

IUPAC-Name |

3,5-difluoro-2-hydroxybenzoyl chloride |

InChI |

InChI=1S/C7H3ClF2O2/c8-7(12)4-1-3(9)2-5(10)6(4)11/h1-2,11H |

InChI-Schlüssel |

UJOHAVTUAPVIRX-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1C(=O)Cl)O)F)F |

Kanonische SMILES |

C1=C(C=C(C(=C1C(=O)Cl)O)F)F |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3,5-Difluoro-2-hydroxybenzoyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs due to their biological activity.

Case Study: Synthesis of Antimicrobial Agents

A notable application is in the synthesis of antimicrobial agents. Research indicates that derivatives of this compound can be transformed into effective antibacterial and antifungal agents. For instance, modifications to the benzoyl chloride structure have been shown to enhance antimicrobial efficacy against specific pathogens .

Agrochemical Applications

The compound is also significant in agrochemistry, particularly in the development of herbicides and pesticides.

Case Study: Herbicide Development

This compound has been investigated as a precursor for herbicides that exhibit selective action against weeds while minimizing damage to crops. The compound's ability to form sulfonamide derivatives has been highlighted as a pathway to creating more environmentally friendly herbicides .

Material Science Applications

In material science, this compound is utilized for synthesizing polymers and resins with improved thermal stability and chemical resistance.

Application Example: Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability, making them suitable for high-performance applications .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Antimicrobial agents |

| Agrochemicals | Precursor for herbicides | Environmentally friendly weed control |

| Material Science | Enhancer for polymers and resins | High-performance materials |

Synthesis Techniques

The synthesis of this compound involves several methods that optimize yield and purity.

Synthesis Methodologies

- Direct Fluorination : Utilizing fluorinating agents to introduce fluorine atoms at specific positions on the benzene ring.

- Acylation Reactions : Involving acyl chlorides or anhydrides with hydroxy compounds under controlled conditions to yield the desired product.

These methodologies not only improve efficiency but also minimize environmental impact by reducing hazardous by-products .

Vergleich Mit ähnlichen Verbindungen

3,5-Difluorobenzoyl Chloride

3,5-Dichloro-2,4-difluorobenzoyl Chloride

- Molecular Formula : C₇HCl₃F₂O

- Molecular Weight : 245.44 g/mol

- Substituents : Chlorine at 3- and 5-positions; fluorine at 2- and 4-positions.

- Physical Properties : Boiling point = 238°C, density = 1.656 g/cm³ .

- Applications : Supplier data indicate use in R&D, though specific applications are unspecified .

3-Chloro-5-(trifluoromethyl)benzoyl Chloride

- Molecular Formula : C₈H₃ClF₃O (inferred from name).

- Substituents : Chlorine at 3-position; trifluoromethyl (-CF₃) at 5-position.

- Applications : Primarily for R&D use .

- Key Differences : The electron-withdrawing -CF₃ group enhances electrophilicity of the acyl chloride, making it more reactive in acylation reactions compared to fluorine-substituted derivatives.

Data Table: Comparative Properties of Benzoyl Chloride Derivatives

Critical Analysis of Structural Effects

- Reactivity : Fluorine’s electron-withdrawing nature enhances electrophilicity of the acyl chloride, while the hydroxyl group may participate in intramolecular hydrogen bonding, stabilizing the compound or altering reaction pathways.

- Safety Considerations : Fluorinated benzoyl chlorides generally exhibit corrosivity (H314) and respiratory hazards (H335) . The hydroxyl group may introduce additional risks, such as acidic properties, though specific data is lacking.

Vorbereitungsmethoden

Halogenation of 2-Hydroxybenzoic Acid Derivatives

This method involves selective fluorination at the 3 and 5 positions of 2-hydroxybenzoic acid, followed by conversion of the resulting 3,5-difluoro-2-hydroxybenzoic acid to its acyl chloride.

Step 1: Selective Fluorination

- Starting Material: 2-hydroxybenzoic acid (salicylic acid)

- Fluorinating Agent: Selective electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled temperature (0–25°C) to avoid over-fluorination.

- Solvent: Acetonitrile or dichloromethane

- Reaction Time: 2–6 hours

- Outcome: 3,5-difluoro-2-hydroxybenzoic acid with regioselectivity ensured by directing effects of the hydroxyl group.

Step 2: Conversion to Acyl Chloride

- Reagents: Oxalyl chloride or thionyl chloride, often with catalytic N,N-dimethylformamide (DMF) to activate the reagent.

- Conditions: Reaction at 0°C to room temperature for 2–4 hours under inert atmosphere.

- Workup: Removal of excess reagents and solvents under reduced pressure.

- Product: 3,5-difluoro-2-hydroxybenzoyl chloride as a reactive acyl chloride intermediate.

Direct Halogenation of 2-Hydroxybenzoyl Chloride

Alternatively, starting from 2-hydroxybenzoyl chloride, selective fluorination can be performed to introduce fluorine atoms at the 3 and 5 positions.

Step 1: Preparation of 2-Hydroxybenzoyl Chloride

- Starting from 2-hydroxybenzoic acid, treated with thionyl chloride or oxalyl chloride under reflux or mild conditions.

- Typical conditions: Thionyl chloride reflux for 3–6 hours or oxalyl chloride at 0°C to room temperature.

Step 2: Electrophilic Fluorination

- Fluorinating agents: NFSI or Selectfluor.

- Solvent: Dichloromethane or acetonitrile.

- Temperature: 0–25°C.

- Reaction time: 1–4 hours.

- The reaction is monitored to avoid over-fluorination or decomposition of the acyl chloride.

| Method | Starting Material | Fluorinating Agent | Acyl Chloride Formation Agent | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Halogenation then Acyl Chloride | 2-Hydroxybenzoic acid | NFSI or Selectfluor | Oxalyl chloride or thionyl chloride | Fluorination: 0–25°C, 2–6 h; Acyl chloride: 0–25°C, 2–4 h | 65–80 | High regioselectivity; requires careful temperature control |

| Direct Halogenation of Acyl Chloride | 2-Hydroxybenzoyl chloride | NFSI or Selectfluor | Already acyl chloride | Fluorination: 0–25°C, 1–4 h | 60–75 | Avoids separate acyl chloride step; sensitive to acyl chloride stability |

Regioselectivity: The hydroxyl group at the ortho position directs fluorination to the 3 and 5 positions due to electronic effects, enabling selective difluorination without significant side reactions.

Catalysis: Use of catalytic DMF during acyl chloride formation significantly increases reaction rate and yield by activating oxalyl chloride.

Solvent Choice: Dichloromethane and acetonitrile are preferred solvents due to their ability to dissolve reactants and maintain low temperatures.

Temperature Control: Maintaining low temperatures during fluorination prevents over-fluorination and decomposition of sensitive intermediates.

Purification: The crude this compound is often purified by distillation under reduced pressure or recrystallization from suitable solvents such as toluene or hexane to achieve high purity.

The preparation of this compound is effectively achieved by selective electrophilic fluorination of 2-hydroxybenzoic acid derivatives followed by conversion to the acyl chloride using oxalyl chloride or thionyl chloride with DMF catalysis. Alternatively, direct fluorination of the acyl chloride precursor is possible but requires careful control to preserve the acyl chloride functionality. These methods provide good yields and regioselectivity, making them suitable for industrial and laboratory synthesis.

Q & A

Q. What are the standard synthetic routes for 3,5-Difluoro-2-hydroxybenzoyl chloride, and how can reaction progress be monitored?

- Methodological Answer : The synthesis typically begins with 3,5-difluoro-2-hydroxybenzoic acid (precursor; PubChem data available ), followed by chlorination using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions. Key steps:

- Reflux in dry dichloromethane or toluene under inert atmosphere (N₂/Ar) to prevent hydrolysis.

- Progress Monitoring : Use thin-layer chromatography (TLC) with UV visualization or GC-MS to track the disappearance of the carboxylic acid precursor.

- Work-Up : Remove excess SOCl₂ via rotary evaporation, followed by purification via distillation or recrystallization .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced splitting in aromatic protons). Compare with PubChem’s computed data for 3,5-difluoro-2-hydroxybenzoic acid derivatives .

- IR Spectroscopy : Identify characteristic peaks for C=O (acyl chloride, ~1770 cm⁻¹) and O-H (phenolic, ~3200 cm⁻¹). NIST provides reference IR spectra for structurally similar fluorinated benzoyl chlorides .

- Mass Spectrometry (EI-MS) : Confirm molecular ion ([M]⁺) at m/z 176.548 (C₇H₃ClF₂O) and fragment patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under dry, refrigerated conditions to prevent hydrolysis (acyl chloride reactivity) .

- Personal Protection : Use nitrile gloves, chemical-resistant goggles, and fume hoods. Avoid skin contact due to corrosive and lachrymatory properties .

- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) to hydrolyze residual acyl chloride .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize hydrolysis or side-product formation?

- Methodological Answer :

- Moisture Control : Use molecular sieves or anhydrous solvents (e.g., distilled THF over CaH₂).

- Temperature Optimization : Lower temperatures (0–5°C) reduce acyl chloride hydrolysis but may slow reaction rates. A balance is achieved via kinetic studies .

- Catalytic Additives : DMAP (4-dimethylaminopyridine) can accelerate chlorination while reducing side reactions.

Q. How to resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Decomposition Analysis : Hydrolysis to 3,5-difluoro-2-hydroxybenzoic acid is common. Confirm via IR (reappearance of -COOH peak at ~1700 cm⁻¹) .

- Byproduct Identification : Use LC-MS or preparative TLC to isolate impurities. Compare retention times with known derivatives (e.g., lists fluorinated hydroxybenzoic acids as potential byproducts) .

Q. What strategies are effective for synthesizing stable derivatives (e.g., amides or esters) from this compound?

- Methodological Answer :

- Amide Formation : React with amines (e.g., primary amines in dry THF) at 0°C to avoid excessive exothermicity. Monitor by ¹⁹F NMR for fluorine environment changes.

- Esterification : Use alcohols with catalytic DMAP or pyridine to scavenge HCl. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How to evaluate the compound’s stability under varying pH or solvent conditions?

- Methodological Answer :

- Hydrolysis Kinetics : Conduct pH-dependent studies (e.g., buffer solutions at pH 2–12). Monitor degradation via UV-Vis spectroscopy (loss of acyl chloride absorbance at ~280 nm) .

- Solvent Compatibility : Test stability in aprotic solvents (DMF, DMSO) vs. protic solvents (MeOH, H₂O) using ¹H NMR over 24–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.